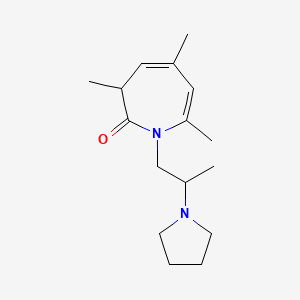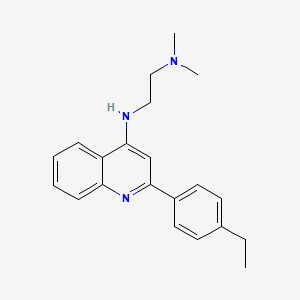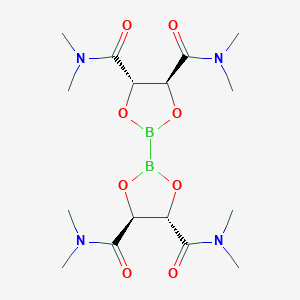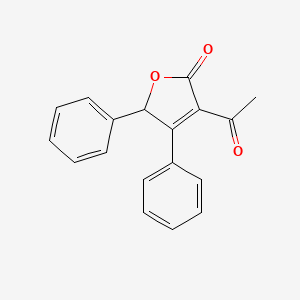
(P-Tolyl)triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(P-Tolyl)triethylsilane is an organosilicon compound with the chemical formula C13H22Si. It is a trialkylsilane derivative where a p-tolyl group is bonded to a silicon atom, which is further bonded to three ethyl groups. This compound is known for its utility in organic synthesis, particularly in reduction reactions.
准备方法
Synthetic Routes and Reaction Conditions
(P-Tolyl)triethylsilane can be synthesized through various methods. One common approach involves the reaction of p-tolylmagnesium bromide with triethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired purity.
化学反应分析
Types of Reactions
(P-Tolyl)triethylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon-hydrogen bond can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include palladium catalysts and hydrogen gas. The reaction conditions often involve mild temperatures and pressures.
Substitution: Reagents such as halogens or alkyl halides can be used under conditions that promote the substitution of the hydrogen atom on the silicon.
Major Products
Reduction: The major products are typically alcohols derived from the reduction of carbonyl compounds.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated silanes.
科学研究应用
(P-Tolyl)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (P-Tolyl)triethylsilane primarily involves the silicon-hydrogen bond. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or other reduced form. The molecular targets and pathways depend on the specific reaction and substrate involved.
相似化合物的比较
Similar Compounds
Triethylsilane: A simpler trialkylsilane with three ethyl groups bonded to silicon.
(P-Tolyl)trimethylsilane: Similar to (P-Tolyl)triethylsilane but with three methyl groups instead of ethyl groups.
(P-Tolyl)triphenylsilane: Contains three phenyl groups bonded to silicon along with the p-tolyl group.
Uniqueness
This compound is unique due to the presence of both the p-tolyl group and the triethylsilane moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis, particularly in selective reduction and substitution reactions.
属性
CAS 编号 |
3644-91-5 |
|---|---|
分子式 |
C13H22Si |
分子量 |
206.40 g/mol |
IUPAC 名称 |
triethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI 键 |
QCMQECDEHTWDOM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


